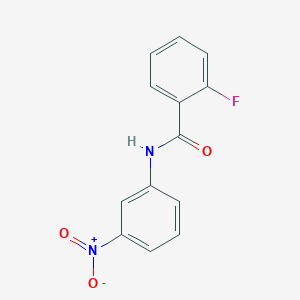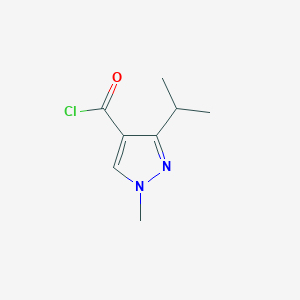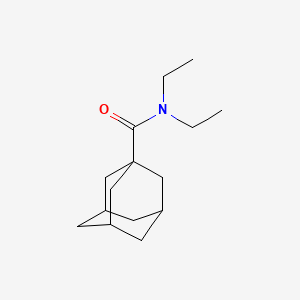
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate is an organic compound known for its unique chemical structure and properties. This compound is often used in the field of liquid crystalline elastomers due to its ability to form stable mesophases over a wide temperature range . Its molecular formula is C({18})H({18})O(_{4}), and it is characterized by the presence of two but-3-en-1-yloxy groups attached to a phenyl and benzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 4-(but-3-en-1-yloxy)phenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(but-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate involves its ability to form liquid crystalline phases. These phases are characterized by a high degree of molecular order, which imparts unique mechanical and thermal properties to the material. The compound interacts with other molecules through van der Waals forces and hydrogen bonding, leading to the formation of stable mesophases .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 4-(but-3-en-1-yloxy)benzoate: Similar in structure but with a methoxy group instead of a hydrogen atom on the phenyl ring.
4-(But-3-en-1-yloxy)phenylmethanol: Contains a hydroxyl group instead of an ester group.
Uniqueness
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate is unique due to its ability to form stable liquid crystalline phases over a wide temperature range. This property makes it particularly valuable in the development of advanced materials with specific mechanical and thermal properties .
Properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-but-3-enoxyphenyl) 4-but-3-enoxybenzoate |
InChI |
InChI=1S/C21H22O4/c1-3-5-15-23-18-9-7-17(8-10-18)21(22)25-20-13-11-19(12-14-20)24-16-6-4-2/h3-4,7-14H,1-2,5-6,15-16H2 |
InChI Key |
GATJFAOWTVFOGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)



![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)


![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
